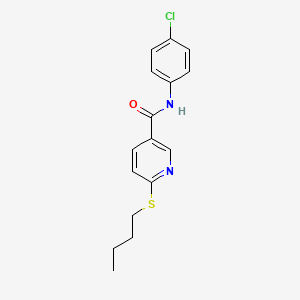

6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(butylsulfonyl)-N-(4-chlorophenyl)nicotinamide, also known as BSN-PCN, is a nicotinamide-derived synthetic compound. It has the molecular formula C16H17ClN2O3S .

Synthesis Analysis

While specific synthesis details for 6-(butylsulfanyl)-N-(4-chlorophenyl)nicotinamide were not found, a study on nicotinamide derivatives provides some insight . The study synthesized and characterized nicotinamide derivatives using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). The compounds were also investigated computationally .Aplicaciones Científicas De Investigación

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

- A study by Barrio, Secrist, & Leonard (1972) synthesized a fluorescent analog of nicotinamide adenine dinucleotide, which could serve as a tool for biochemical analysis.

Synthesis for Ligand Materials in OLEDs

- Research by Zhou Yuyan (2014) focused on synthesizing nicotinamide derivatives for use in organic light-emitting diodes (OLEDs), indicating its potential in electronic applications.

Mechanism of Inhibition in Drug Metabolism

- A study by Sasame & Gillette (1970) explored the effects of nicotinamide on drug metabolism, providing insights into its biochemical interactions.

Hydrotropic Solubilization in Pharmaceutical Formulations

- Research by Suzuki & Sunada (1998) investigated the role of nicotinamide in increasing the solubility of poorly water-soluble drugs, showcasing its importance in pharmaceutical sciences.

Translating Nutrition into Clinical Care

- A comprehensive review by Maiese et al. (2009) discussed the diverse biological actions of nicotinamide in clinical care, highlighting its therapeutic potential.

Cell Survival and Differentiation in Stem Cell Research

- Meng et al. (2018) explored how nicotinamide promotes cell survival and differentiation in human pluripotent stem cells, indicating its potential in regenerative medicine and tissue engineering.

Antineoplastic Activities in Cancer Research

- A study by Ross (1967) synthesized various nicotinamide derivatives to evaluate their antineoplastic activities, showing its application in cancer research.

Herbicidal Activity in Agricultural Sciences

- Research by Yu et al. (2021) focused on developing novel herbicides based on nicotinic acid derivatives, demonstrating its use in agricultural applications.

Induction of Apoptosis in Cancer Therapy

- A study by Cai et al. (2003) identified N-phenyl nicotinamides as potent inducers of apoptosis, contributing to potential cancer treatments.

NMR Hyperpolarization in Molecular Imaging

- Shchepin et al. (2016) demonstrated the use of nicotinamide in NMR hyperpolarization, highlighting its application in molecular imaging and diagnostics.

Neuroprotection in Parkinson's Disease Models

- Research by Wang et al. (2015) showed the role of nicotinamide derivatives in neuroprotection, providing insights into potential treatments for neurodegenerative diseases.

Metabolism in Plant Systems

- A study by Matsui et al. (2007) investigated the metabolic fate of nicotinamide in various plant species, offering insights into plant biochemistry and metabolism.

Utilization by Mammals, Insects, and Bacteria

- Ellinger, Fraenkel, & Abdel Kader (1947) explored how different organisms utilize nicotinamide derivatives, contributing to a broader understanding of its role across species.

Supramolecular Chemistry Applications

- A study by Halaška et al. (2013) showed the use of nicotinamide in constructing supramolecular hydrogen-bonding networks, indicating its significance in material science.

Cosmetic Ingredient Applications

- Research by Otte, Borelli, & Korting (2005) discussed the biologic actions of nicotinamide as an emerging cosmetic ingredient, highlighting its dermatological applications.

Biological Activity in Drug Development

- A study by Patel & Shaikh (2010) synthesized and evaluated the biological activity of nicotinamide derivatives, contributing to new drug development.

Propiedades

IUPAC Name |

6-butylsulfanyl-N-(4-chlorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c1-2-3-10-21-15-9-4-12(11-18-15)16(20)19-14-7-5-13(17)6-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQORRGSGGCXFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2415197.png)

amine hydrochloride](/img/no-structure.png)

![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2415207.png)

![1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2415214.png)